Sodium silver thiosulfate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

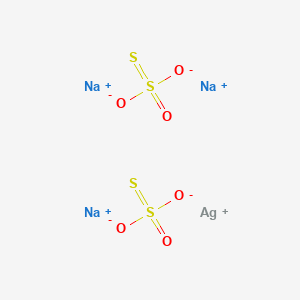

Sodium silver thiosulfate is an inorganic compound with the chemical formula Ag₂S₂O₃. It is known for its ability to promote early flower growth and extend the duration of flowering in various plants. This compound is formed by the reaction of sodium thiosulfate and silver nitrate, resulting in a complex ion [Ag(S₂O₃)₂]³⁻ .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium silver thiosulfate is typically prepared by mixing solutions of sodium thiosulfate and silver nitrate. The reaction can be represented as follows: [ 2AgNO₃ + Na₂S₂O₃ \rightarrow Ag₂S₂O₃ + 2NaNO₃ ] To prepare a 0.1 M sodium thiosulfate stock solution, dissolve 1.58 g of sodium thiosulfate in 100 ml of water. Similarly, prepare a 0.1 M silver nitrate stock solution by dissolving 1.7 g of silver nitrate in 100 ml of water. The this compound solution is then prepared by slowly pouring 20 ml of the silver nitrate solution into 80 ml of the sodium thiosulfate solution .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but involves larger quantities and more controlled conditions to ensure purity and consistency. The solutions are typically prepared in large reactors, and the resulting compound is filtered and purified for various applications .

Chemical Reactions Analysis

Types of Reactions: Sodium silver thiosulfate undergoes several types of chemical reactions, including:

Oxidation-Reduction Reactions: It can act as a reducing agent, converting iodine to iodide in redox titrations.

Substitution Reactions: It reacts with halide ions to form silver halides, such as silver bromide and silver iodide.

Common Reagents and Conditions:

Oxidation-Reduction: Iodine solution is commonly used in redox titrations with this compound.

Substitution: Halide ions like bromide and iodide are used to form silver halides.

Major Products:

Redox Reactions: The major products include iodide ions and tetrathionate ions.

Substitution Reactions: The major products are silver halides, such as silver bromide and silver iodide.

Scientific Research Applications

Sodium silver thiosulfate has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of sodium silver thiosulfate involves its ability to bind with ethylene, thereby inhibiting its effects. Ethylene is a plant hormone that promotes aging and ripening. By binding to ethylene, this compound prevents these processes, resulting in extended freshness and longevity of plant products . Additionally, it acts as a reducing agent in redox reactions, neutralizing free radicals and mitigating oxidative stress .

Comparison with Similar Compounds

Sodium Thiosulfate (Na₂S₂O₃): Used in similar applications, such as photographic processing and as a reducing agent in redox reactions.

Silver Nitrate (AgNO₃): Used in the preparation of sodium silver thiosulfate and has applications in photography and medicine.

Uniqueness: this compound is unique due to its dual functionality, combining the properties of both silver and thiosulfate ions. This combination allows it to effectively inhibit ethylene production and act as a reducing agent, making it valuable in horticulture, photography, and medical applications .

Properties

CAS No. |

53819-72-0 |

|---|---|

Molecular Formula |

AgNa3O6S4 |

Molecular Weight |

401.1 g/mol |

IUPAC Name |

silver;trisodium;dioxido-oxo-sulfanylidene-λ6-sulfane |

InChI |

InChI=1S/Ag.3Na.2H2O3S2/c;;;;2*1-5(2,3)4/h;;;;2*(H2,1,2,3,4)/q4*+1;;/p-4 |

InChI Key |

XXAQKQFXTTXLEW-UHFFFAOYSA-J |

Canonical SMILES |

[O-]S(=O)(=S)[O-].[O-]S(=O)(=S)[O-].[Na+].[Na+].[Na+].[Ag+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5-ethoxycarbonyl-6-oxo-1H-pyrimidin-2-yl)-methylamino]acetic acid](/img/structure/B12793791.png)